
3-(2-Aminoethyl)-5-chloro-2-pyridin-3-yl-1H-indole hydrochloride
概要
説明
The compound “3-(2-Aminoethyl)-5-chloro-2-pyridin-3-yl-1H-indole hydrochloride” is a complex organic molecule. It is related to the class of compounds known as tryptamines . Tryptamines are a group of compounds that include neurotransmitters and psychedelic substances. They have a core structure that consists of a bicyclic indole heterocycle attached at R3 to an amino group via an ethyl side chain .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups. The compound contains an indole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. Attached to this indole ring is a pyridine ring, which is a six-membered ring containing one nitrogen atom . The compound also contains an aminoethyl group, which consists of an ethyl group (a two-carbon chain) attached to an amino group .科学的研究の応用
Chemical Synthesis and Structural Analysis :
- Molina et al. (1998) explored the formation of the imidazo [4′,5′:3,4]pyrido[2,3-b]indole ring, which is relevant for the synthesis of alkaloids like grossularines-1 and 2. X-ray crystal structures of derivatives were determined, showing interactions essential for strand formation along the b-axis (Molina, Fresneda, Sánz, Foces-Foces, & Arellano, 1998).
Antimicrobial Activity :
- Anekal and Biradar (2012) conducted comparative studies on the synthesis of novel indole derivatives and evaluated their antimicrobial activities. They found that microwave-assisted synthesis improved yields and reduced reaction times compared to conventional methods (Anekal & Biradar, 2012).
Antiallergic Properties :
- Menciu et al. (1999) synthesized a series of N-(pyridin-4-yl)-(indol-3-yl)alkylamides to explore novel antiallergic compounds. They identified compounds with potent antiallergic properties, significantly more effective than existing antihistamines in certain assays (Menciu et al., 1999).
Catalysis Applications :
- Singh et al. (2017) developed palladacycles with indole cores and evaluated their applications as catalysts in various chemical reactions, demonstrating their efficiency and potential in organic synthesis (Singh, Saleem, Pal, & Singh, 2017).
Crystal Structure and Hydrogen Bonding Analysis :
- Di (2010) studied the crystal structure of a compound involving a 2-amino-3-(1H-indol-3-yl)propionic acid derivative, providing insights into the molecular interactions and hydrogen bonding in the crystal lattice (Di, 2010).
Antitumor Activity :
- Nguyen et al. (1990) investigated the synthesis of certain indole derivatives for their potential as antineoplastic agents, identifying new compounds with promising antitumor activity (Nguyen, Lhoste, Lavelle, Bissery, & Bisagni, 1990).
Antiviral Activity :
- Ivachtchenko et al. (2015) synthesized novel indole derivatives and tested their antiviral properties against various viruses, identifying compounds with significant activity and efficacy (Ivachtchenko, Yamanushkin, Mitkin, Kisil’, Korzinov, Vedenskii, Leneva, Bulanova, Bichko, Okun, Ivashchenko, & Ivanenkov, 2015).
Safety and Hazards
The safety data sheet for tryptamine hydrochloride, a related compound, indicates that it is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It’s important to handle such compounds with appropriate safety measures.
作用機序
Target of Action
The compound, also known as 2-(5-chloro-2-pyridin-3-yl-1H-indol-3-yl)ethanamine;hydrochloride, is a derivative of tryptamine . Tryptamine is an important neurotransmitter that bears a close structural and chemical similarity to serotonin . Therefore, it’s plausible that this compound may interact with serotonin receptors, which play a crucial role in various physiological processes such as mood regulation, cognition, reward, learning, memory, and numerous physiological processes .
Mode of Action
Tryptamine and its derivatives are known to inhibit in a voltage-dependent manner at the NMDA receptor . This interaction could result in changes in neuronal excitability and neurotransmission.
Biochemical Pathways
The compound may affect the serotoninergic system, given its structural similarity to tryptamine. Serotonin is produced in the central nervous system, specifically in the brainstem’s raphe nuclei, and regulates various physiological processes . The compound’s interaction with serotonin receptors could potentially affect these processes.
Pharmacokinetics
Tryptamine is known to be highly soluble in water and other polar solvents , which could potentially impact its bioavailability.
Result of Action
Given its potential interaction with serotonin receptors, it could potentially affect various physiological processes regulated by serotonin, including mood regulation, cognition, reward, learning, and memory .
生化学分析
Biochemical Properties
3-(2-Aminoethyl)-5-chloro-2-pyridin-3-yl-1H-indole hydrochloride plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as monoamine oxidase (MAO) and tryptophan hydroxylase, influencing the metabolism of neurotransmitters like serotonin and melatonin . The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can lead to altered levels of neurotransmitters and other metabolites.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving serotonin receptors . It can modulate gene expression by affecting transcription factors and other regulatory proteins. Additionally, this compound impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific receptors and enzymes, such as serotonin receptors and monoamine oxidase, leading to changes in their activity . This binding can result in the inhibition or activation of these biomolecules, thereby influencing downstream signaling pathways and gene expression. The compound’s ability to modulate enzyme activity and receptor function is central to its biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that prolonged exposure to this compound can lead to sustained changes in gene expression and cellular metabolism. Additionally, the compound’s degradation products may have distinct biological activities that contribute to its overall effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on neurotransmitter levels and cellular function . At higher doses, it can cause toxic or adverse effects, including neurotoxicity and disruptions in metabolic processes. Understanding the dosage-dependent effects of this compound is essential for its potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to the metabolism of tryptophan and serotonin . The compound interacts with enzymes such as tryptophan hydroxylase and monoamine oxidase, influencing the levels of key metabolites. These interactions can affect metabolic flux and the overall balance of neurotransmitters in the brain.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound may interact with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific cellular compartments . These interactions are crucial for the compound’s localization and its ability to exert its biological effects.
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall impact on cellular processes.
特性
IUPAC Name |
2-(5-chloro-2-pyridin-3-yl-1H-indol-3-yl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3.ClH/c16-11-3-4-14-13(8-11)12(5-6-17)15(19-14)10-2-1-7-18-9-10;/h1-4,7-9,19H,5-6,17H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWOLBQAWTDXCBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(C3=C(N2)C=CC(=C3)Cl)CCN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


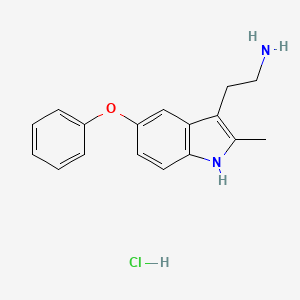
![2-Methyl-2-[(2-methylbenzyl)amino]-1-propanol hydrochloride](/img/structure/B3078130.png)
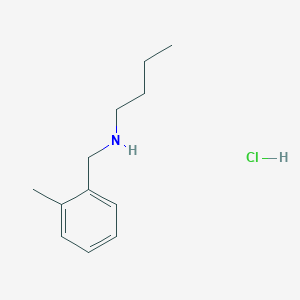
![N-[4-(Methylthio)benzyl]ethanamine hydrochloride](/img/structure/B3078143.png)
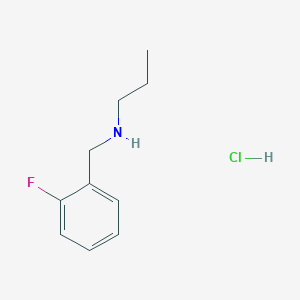
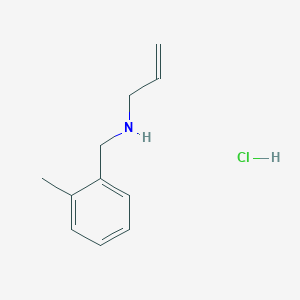
![N-[4-(Methylthio)benzyl]-2-propen-1-amine hydrochloride](/img/structure/B3078168.png)
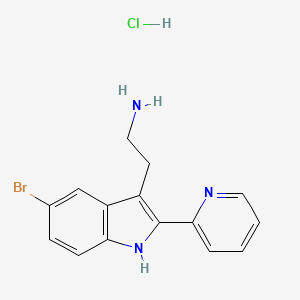
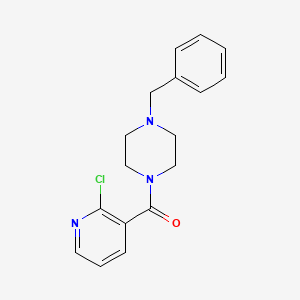



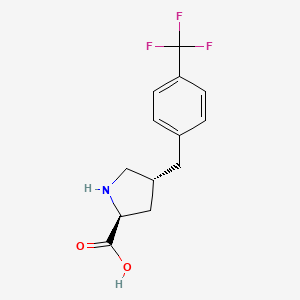
![N-[(1-Methyl-1H-pyrazol-4-YL)methyl]-cyclohexanamine](/img/structure/B3078217.png)
